molecular formula C14H19N3O B1352757 3-(2-ethoxy-5-propylphenyl)-1H-pyrazol-5-amine CAS No. 501903-52-2

3-(2-ethoxy-5-propylphenyl)-1H-pyrazol-5-amine

Cat. No.: B1352757
CAS No.: 501903-52-2
M. Wt: 245.32 g/mol
InChI Key: IXJOEKBVCNPDTM-UHFFFAOYSA-N
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Description

3-(2-Ethoxy-5-propylphenyl)-1H-pyrazol-5-amine is an organic compound with the molecular formula C14H19N3O and a molecular weight of 245.32 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with an ethoxy group and a propyl group on the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxy-5-propylphenyl)-1H-pyrazol-5-amine typically involves the reaction of 2-ethoxy-5-propylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as acetic acid, to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxy-5-propylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Ethoxy-5-propylphenyl)-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-ethoxy-5-propylphenyl)-1H-pyrazol-5-amine is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Ethoxy-5-propylphenyl)-1H-pyrazol-5-amine is unique due to the presence of both an ethoxy group and a propyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

5-(2-ethoxy-5-propylphenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-3-5-10-6-7-13(18-4-2)11(8-10)12-9-14(15)17-16-12/h6-9H,3-5H2,1-2H3,(H3,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJOEKBVCNPDTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)OCC)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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